molecular formula C14H11FN6S B11057836 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11057836
M. Wt: 314.34 g/mol
InChI Key: CLRCFYLMVMAZSO-UHFFFAOYSA-N
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Description

6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: 1,3-dimethyl-1H-pyrazole, 2-fluorobenzaldehyde, and thiosemicarbazide.

    Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as acetic acid or under reflux conditions.

    Cyclization: The intermediate products undergo cyclization to form the triazolothiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling Up: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological targets.

Medicine

Medicinal applications may include its use as a lead compound for developing new drugs with antimicrobial, antifungal, or anticancer properties.

Industry

In the industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar triazolothiadiazole rings.

    Pyrazole Derivatives: Compounds containing pyrazole rings.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups.

Uniqueness

The uniqueness of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C14H11FN6S

Molecular Weight

314.34 g/mol

IUPAC Name

6-(1,3-dimethylpyrazol-4-yl)-3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H11FN6S/c1-8-10(7-20(2)18-8)13-19-21-12(16-17-14(21)22-13)9-5-3-4-6-11(9)15/h3-7H,1-2H3

InChI Key

CLRCFYLMVMAZSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4F)C

Origin of Product

United States

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